molecular formula C13H20N2O2 B14898437 4-(diethylamino)-N-(2-hydroxyethyl)benzamide

4-(diethylamino)-N-(2-hydroxyethyl)benzamide

Cat. No.: B14898437
M. Wt: 236.31 g/mol
InChI Key: UYOLKSBQEWBTSA-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(2-hydroxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a diethylamino group and a hydroxyethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-(diethylamino)-N-(2-oxoethyl)benzamide.

    Reduction: Formation of 4-(diethylamino)-N-(2-aminoethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-(diethylamino)-N-(2-hydroxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can facilitate its solubility and cellular uptake. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(2-hydroxyethyl)benzamide
  • 4-(diethylamino)-N-(2-methoxyethyl)benzamide
  • 4-(diethylamino)-N-(2-hydroxypropyl)benzamide

Uniqueness

4-(diethylamino)-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the diethylamino and hydroxyethyl groups, which confer specific chemical and physical properties. These properties can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-(diethylamino)-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)12-7-5-11(6-8-12)13(17)14-9-10-16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17)

InChI Key

UYOLKSBQEWBTSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NCCO

Origin of Product

United States

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